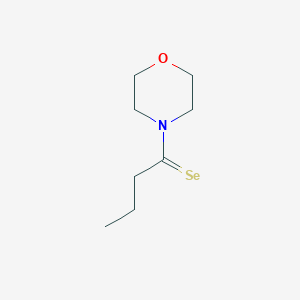

4-Butaneselenoylmorpholine

Description

4-Butaneselenoylmorpholine is a selenium-containing morpholine derivative characterized by a butylselenoyl (-SeO-C₃H₇) group attached to the morpholine ring. This compound has garnered interest in organic synthesis and medicinal chemistry due to the unique redox properties of selenium, which may enhance catalytic activity or serve as a pharmacophore in drug design .

Properties

Molecular Formula |

C8H15NOSe |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

1-morpholin-4-ylbutane-1-selone |

InChI |

InChI=1S/C8H15NOSe/c1-2-3-8(11)9-4-6-10-7-5-9/h2-7H2,1H3 |

InChI Key |

QSVTZQKMXJNJEP-UHFFFAOYSA-N |

SMILES |

CCCC(=[Se])N1CCOCC1 |

Canonical SMILES |

CCCC(=[Se])N1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 4-Butaneselenoylmorpholine and structurally related morpholine derivatives, based on substituent groups, reactivity, and reported applications:

Key Findings:

Reactivity: The selenium group in this compound confers higher redox activity compared to sulfonyl analogs, enabling applications in catalytic oxidation reactions . However, selenium’s toxicity and instability under prolonged storage limit its utility compared to sulfur-based derivatives . Sulfonyl derivatives (e.g., 4-[2-(Methylsulphonyl)phenyl]morpholine) exhibit greater thermal and chemical stability, making them preferable for industrial-scale synthesis .

Biological Activity: Sulfonyl-morpholines are extensively utilized in drug development due to their affinity for sulfhydryl enzyme active sites. For example, 4-(Phenylsulfonyl)morpholine is a scaffold for protease inhibitors .

Synthetic Versatility: Sulfonyl derivatives are more amenable to combinatorial chemistry and high-throughput screening due to their stability and predictable reactivity . The butaneselenoyl group introduces synthetic challenges, such as sensitivity to light and air, requiring specialized handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.